![molecular formula C12H13NO2 B1595204 3-(1H-indol-3-yl)butanoic acid CAS No. 3569-20-8](/img/structure/B1595204.png)
3-(1H-indol-3-yl)butanoic acid
Overview
Description
3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .
Synthesis Analysis
The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .
Molecular Structure Analysis
The molecular formula of 3-(1H-indol-3-yl)butanoic acid is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .
Chemical Reactions Analysis
As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .
Physical And Chemical Properties Analysis
3-(1H-indol-3-yl)butanoic acid is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .
Scientific Research Applications
Enzyme Inhibition and Drug Design
3-(1H-indol-3-yl)butanoic acid and its derivatives have been explored for their potential as enzyme inhibitors. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibiting potent urease inhibitory potential (Nazir et al., 2018). This indicates potential applications in drug design targeting specific enzymatic pathways.
Metal Complex Studies
Research by Mubarak and El-Bindary (2010) involved the study of metal−ligand complexes with 4-(1H-indol-3-yl)butanoic acid. They determined the stability constants of these complexes with various metals, providing insights into the thermodynamic properties of these interactions (Mubarak & El-Bindary, 2010). Such studies are crucial for understanding the role of metal ions in biological systems and drug development.
Antimicrobial and Antifungal Activities
Schiff bases derived from compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, closely related to 3-(1H-indol-3-yl)butanoic acid, have been shown to exhibit significant antimicrobial and antifungal activities. Radhakrishnan et al. (2020) highlighted the potential of these compounds in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Anti-parasitic Activity
Pathak et al. (2017) synthesized bismuth(III) complexes derived from indole-carboxylic acids, including 4-(1H-indol-3-yl)butanoic acid, and tested their anti-bacterial and anti-parasitic activity. They found these compounds to be effective against Helicobacter pylori and Leishmania, with low toxicity toward mammalian cells (Pathak et al., 2017).
Algicidal Effects in Hydroponics
Nonomura et al. (2001) reported the algicidal activity of 3-(3-indolyl)butanoic acid, closely related to 3-(1H-indol-3-yl)butanoic acid, in controlling green algae in hydroponic culture of tomato plants. This compound effectively prevented the growth of algae at specific concentrations, indicating its potential as a non-phytotoxic algicide for hydroponically cultured crops (Nonomura et al., 2001).
Synthesis of Novel Compounds and Biological Evaluation
The synthesis of indole-containing compounds and their subsequent biological evaluation is a significant area of research. For instance, Berestovitskaya et al. (2018) synthesized a series of indole-containing γ-aminobutyric acids, derived from 4-(indol-3-yl)-2-pyrrolidones, and evaluated their neuropsychotropic activity. This research highlights the potential of 3-(1H-indol-3-yl)butanoic acid derivatives in developing new pharmaceuticals (Berestovitskaya et al., 2018).
Antibacterial Activity and Crop Protection
Matsuda et al. (1998) demonstrated the antibacterial activity of 3-(3-indolyl)butanoic acid against Ralstonia solanacearum, a pathogen causing bacterial wilt in tomato plants. Their research showed that this compound effectively controlled the pathogen without affecting the growth of tomato plants, suggesting its use in agricultural crop protection (Matsuda et al., 1998).
Safety And Hazards
properties
IUPAC Name |
3-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTJMKYSKNYTJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297929 | |
Record name | 3-(1H-indol-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)butanoic acid | |
CAS RN |
3569-20-8 | |
Record name | 3569-20-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(1H-indol-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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